N-(3,5-dichlorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N-(3,5-dichlorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound characterized by its unique chemical structure, which includes dichlorophenyl, methyl, and phenylsulfonyl groups
Mechanism of Action
Target of Action
A structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been reported to affectMycobacterium tuberculosis energetics . This suggests that the compound might interact with enzymes or proteins involved in the energy metabolism of Mycobacterium tuberculosis.
Mode of Action
The structurally similar compound mentioned above is known to disrupt the energetics of mycobacterium tuberculosis . This could involve inhibiting the function of key enzymes or proteins in the energy metabolism pathways of the bacteria, thereby disrupting their growth and survival.
Biochemical Pathways
Given its potential impact on mycobacterium tuberculosis energetics , it might affect pathways related to energy production and utilization, such as glycolysis, the citric acid cycle, and oxidative phosphorylation.
Result of Action
If it indeed disrupts mycobacterium tuberculosis energetics , it could lead to the inhibition of bacterial growth and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 3,5-dichloroaniline, is reacted with a suitable reagent to introduce the glycinamide moiety.
Methylation: The intermediate is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial agent, particularly against drug-resistant strains of Mycobacterium tuberculosis.
Biochemical Studies: The compound is used to investigate enzyme inhibition and protein binding interactions.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Another compound with a dichlorophenyl group, known for its effects on Mycobacterium tuberculosis energetics.
N-(3,5-dichlorophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide: A structurally similar compound with different substituents on the phenyl ring.
Uniqueness
N-(3,5-dichlorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(3,5-dichlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-19(23(21,22)14-5-3-2-4-6-14)10-15(20)18-13-8-11(16)7-12(17)9-13/h2-9H,10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNYXJFJANHRMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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